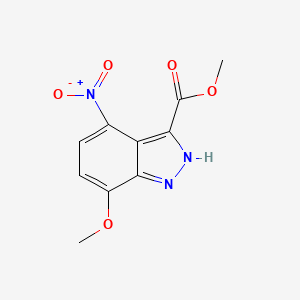
methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate
Descripción general
Descripción
Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of indazole and has a molecular formula of C11H9N3O5.
Aplicaciones Científicas De Investigación
Inhibition of Neuronal Nitric Oxide Synthase
Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate has been studied as an inhibitor of neuronal nitric oxide synthase. The crystal structure of a similar compound, 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, indicates that the methoxy group lies in the plane of the indazole system. This compound's crystal packing consists principally of hydrogen-bonded trimers, with intermolecular hydrogen-bonding interactions formed between the indazole N atoms (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Another study found that methoxyindazoles, including 7-methoxyindazole, are new inhibitors of neuronal nitric oxide synthase. The study shows that the nitro-substitution is not indispensable to the biological activity of the indazole ring (Schumann et al., 2001).
Synthesis and Transformation in Organic Chemistry
The compound has been involved in various synthetic and transformation processes. For example, it has been used in the synthesis of 1,2-azulenequinone derivatives (Huang et al., 1996) and in the preparation of dimethyloxonium and methoxy derivatives of nido-carborane (Stogniy et al., 2019). Additionally, the compound has been utilized in the synthesis of 14π-electron peri-annelated tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene (Starosotnikov et al., 2002).
Photocleavage and Other Chemical Reactions
Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate has been involved in studies on photocleavage and other chemical reactions. The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines were explored, with 4-methoxy substitution improving photolysis efficiency significantly (Papageorgiou & Corrie, 2000). Another study demonstrated the formation of abnormal Diels–Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, involving a zwitterionic mechanism (Ibata et al., 1986).
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
Indazole derivatives have been shown to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Propiedades
IUPAC Name |
methyl 7-methoxy-4-nitro-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-17-6-4-3-5(13(15)16)7-8(6)11-12-9(7)10(14)18-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSWBUMZLQDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=C(NN=C12)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



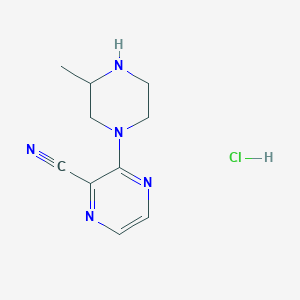
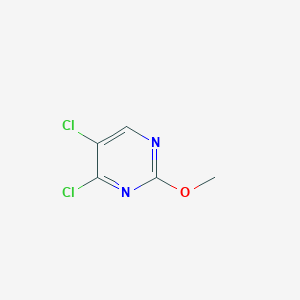
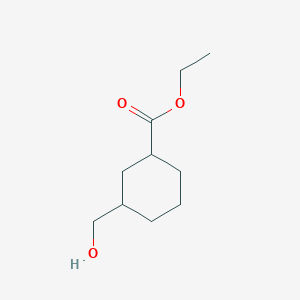
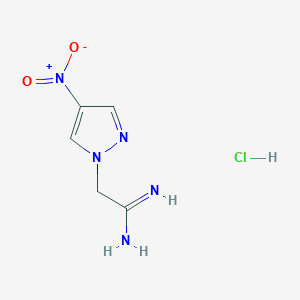
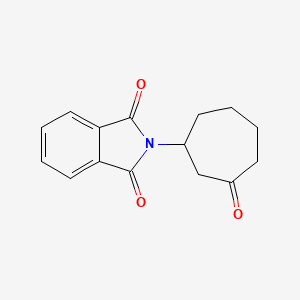
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
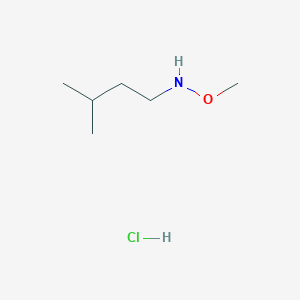
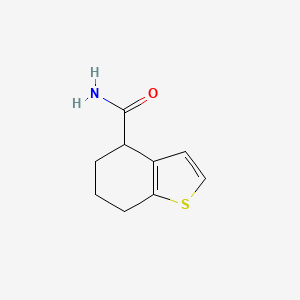
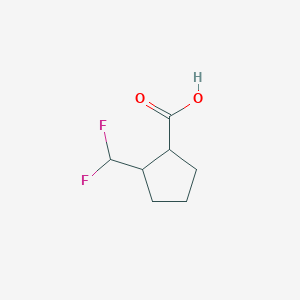
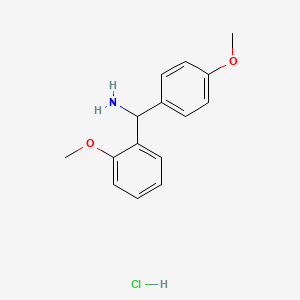
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)